molecular formula C20H21ClN4O3S3 B2958702 N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide CAS No. 868974-26-9

N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide

Cat. No.: B2958702
CAS No.: 868974-26-9
M. Wt: 497.04
InChI Key: GLOQFGGJZDXDFG-UHFFFAOYSA-N
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Description

N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C20H21ClN4O3S3 and its molecular weight is 497.04. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

The synthesis of 3,5-disubstituted 1,2,4-thiadiazoles has been achieved through reactions involving thioamides, showcasing a method for producing thiadiazoles with potential biological activities. This synthetic approach provides a basis for the creation of diverse heterocyclic compounds, including those with N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide structure, by modifying the electrophilic reagents and reaction conditions to introduce different functional groups and achieve various substitution patterns (Takikawa et al., 1985).

Antimicrobial and Antifungal Activities

A study on the series of 2,5-disubstituted 1,3,4-thiadiazoles, including derivatives of this compound, demonstrated significant antimicrobial and antifungal activities. These compounds were found to be sensitive to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans, highlighting their potential as leads for developing new antimicrobial and antifungal agents (Sych et al., 2019).

Anticancer Evaluation

Another research focus has been the synthesis and anticancer evaluation of derivatives incorporating the thiadiazole scaffold, such as this compound. These compounds have shown promising in vitro anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer, suggesting their potential as anticancer agents (Tiwari et al., 2017).

Insecticidal Activity Precursors

The efficient synthesis methodology for producing 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, a precursor for novel heterocyclic compounds with insecticidal activity, indicates the potential application of these compounds in agricultural pest control. Among the synthesized compounds, several showed high insecticidal activity against cotton leafworm, underscoring the utility of this chemical framework in developing new insecticides (Mohamed et al., 2020).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of 1,3,4-thiadiazole sulfonamides , which are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels

Mode of Action

It is known that 1,3,4-thiadiazole sulfonamides can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding . The specific mode of action of this compound will depend on its primary targets.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. 1,3,4-thiadiazole sulfonamides are known to affect various biochemical pathways, depending on their targets . For example, they can inhibit enzyme activity, modulate receptor signaling, or alter ion channel function . The specific pathways affected by this compound will depend on its primary targets.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. It is known that 1,3,4-thiadiazole sulfonamides can have various effects, depending on their targets and mode of action . For example, they can inhibit cell growth, induce apoptosis, or modulate cell signaling . The specific effects of this compound will depend on its primary targets and mode of action.

Properties

IUPAC Name

N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O3S3/c1-3-25(4-2)31(27,28)16-11-9-14(10-12-16)18(26)22-19-23-24-20(30-19)29-13-15-7-5-6-8-17(15)21/h5-12H,3-4,13H2,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOQFGGJZDXDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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